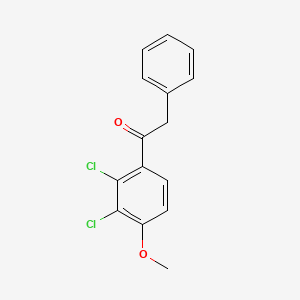

1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone

Cat. No. B8564469

M. Wt: 295.2 g/mol

InChI Key: GMQPXSIUBYYIEO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03984552

Procedure details

Aluminum chloride (395 g.) is added portionwise to a stirred solution of 2,3-dichloroanisole (500 g.) and phenylacetyl chloride (392 ml.) in carbon disulfide (1200 ml.) with cooling to 5°C. in an ice-water bath. After the addition, the reaction mixture is allowed to warm to room temperature, whereupon it forms a solid mass. After standing at 20°-25°C. overnight, the reaction vessel is flushed with nitrogen for 15 minutes, and crushed ice (about 2 kg.) and 12N HCl (400 ml.) are slowly added alternately with cooling in an ice bath. The pale yellow gummy solid that precipitates is collected by suction filtration on a sintered glass funnel to remove water as well as carbon disulfide. The solid product is washed well with water and sucked dry. To remove any persistent carbon disulfide, the product is triturated with hexane and again collected by filtration. Yield after drying in a steam oven at 70°C. for 18 hours is 803.5 g. (98%), mp 125°-127°C. A sample recrystallized from benzene-cyclohexane (2:1) melts at 128°-129°C.

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=1[O:13][CH3:14].[C:15]1([CH2:21][C:22](Cl)=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(=S)=S>[Cl:12][C:11]1[C:6]([Cl:5])=[C:7]([O:13][CH3:14])[CH:8]=[CH:9][C:10]=1[C:22](=[O:23])[CH2:21][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

395 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1Cl)OC

|

|

Name

|

|

|

Quantity

|

392 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CC(=O)Cl

|

|

Name

|

|

|

Quantity

|

1200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(=S)=S

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature, whereupon it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction vessel is flushed with nitrogen for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crushed ice (about 2 kg.) and 12N HCl (400 ml.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are slowly added alternately

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The pale yellow gummy solid that precipitates is collected by suction filtration on a sintered glass funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water as well as carbon disulfide

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid product is washed well with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sucked dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To remove any persistent carbon disulfide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product is triturated with hexane

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

again collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after drying in a steam oven at 70°C. for 18 hours

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A sample recrystallized from benzene-cyclohexane (2:1) melts at 128°-129°C.

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C=CC(=C1Cl)OC)C(CC1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |